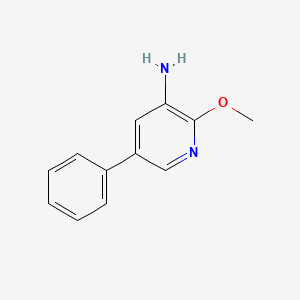

2-Methoxy-5-phenylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWAXLKETQFVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Phenylpyridin 3 Amine

Primary Synthetic Pathways and Precursor Utilization

The principal methods for synthesizing 2-Methoxy-5-phenylpyridin-3-amine rely on modern catalytic organic reactions that allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including phenyl-substituted pyridines. nih.govnih.gov These reactions offer a versatile and powerful tool for forming a bond between a pyridine (B92270) ring and a phenyl group. prepchem.comnih.govrsc.org The development of specialized ligands has broadened the scope of these reactions, enabling the coupling of a wide array of substrates under mild conditions. rsc.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organic halide or triflate. nih.govmdpi.combeilstein-journals.org This method is particularly effective for creating the phenyl-pyridine bond in this compound. researchgate.netresearchgate.net The reaction is valued for its tolerance of a wide variety of functional groups and generally provides good yields of the desired biaryl product. nih.gov

In a typical Suzuki-Miyaura synthesis of a phenylpyridine derivative, a bromopyridine intermediate is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. mdpi.com

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Bromo-2-methoxypyridin-3-amine (B1520566) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | This compound |

This table illustrates a representative Suzuki-Miyaura coupling for the synthesis of the target compound.

A crucial precursor for the Suzuki-Miyaura coupling is a suitably halogenated pyridine derivative, such as 5-Bromo-2-methoxypyridin-3-amine. nih.gov The synthesis of this intermediate often begins with more readily available starting materials. For example, 2,6-dibromopyridin-3-amine can undergo a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This is a key step in introducing the methoxy (B1213986) group at the 2-position of the pyridine ring. nih.gov

Another approach to a related bromo-methoxy-pyridine involves the treatment of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol, which results in the formation of 5-Bromo-2-methoxypyridine. chemicalbook.com Further functionalization would be required to introduce the amino group at the 3-position.

Transformation of Precursors for 2-Methoxy-5-aminopyridine Moiety

The synthesis of the 2-Methoxy-5-aminopyridine core can also be achieved through a series of functional group transformations. A common industrial route starts with 2-aminopyridine (B139424). google.com This raw material is first nitrated to produce 2-amino-5-nitropyridine. google.com Subsequent steps involve hydrolysis, chlorination, methoxylation, and finally, a reduction of the nitro group to an amino group to yield the desired 2-methoxy-5-aminopyridine. google.com This multi-step process is designed to be efficient and suitable for large-scale production. google.com

Related and Analogous Synthetic Strategies

Beyond the primary pathways, other synthetic methods can be employed or adapted to construct the substituted pyridine ring system found in this compound.

Condensation Reactions for Substituted Pyridine Ring Formation

Condensation reactions are a classical and versatile approach to forming pyridine rings from acyclic precursors. baranlab.orgacsgcipr.org These methods typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source to build the heterocyclic ring. baranlab.org

Several named reactions fall under this category, including:

Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia derivative. acsgcipr.org This method typically produces a dihydropyridine, which then requires an oxidation step to form the aromatic pyridine ring. acsgcipr.org

Guareschi-Thorpe Reaction: This is another condensation method for pyridine synthesis. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This approach provides direct access to the aromatic pyridine ring without the need for a separate oxidation step. acsgcipr.org

While these methods are powerful for creating a wide range of substituted pyridines, their direct application to the synthesis of this compound would require careful selection of appropriately functionalized starting materials to achieve the desired substitution pattern. acsgcipr.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution in Pyridine Systems

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems like pyridine. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The reaction typically proceeds via an addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex. The presence of a good leaving group, such as a halide, is crucial for the reaction to proceed to completion.

A plausible and efficient strategy for assembling the core of this compound involves the selective nucleophilic substitution of a methoxy group onto a pre-functionalized pyridine ring. A key intermediate, 6-bromo-2-methoxy-3-aminopyridine , can be synthesized via this method. The synthesis initiates with a commercially available precursor, 2,6-dibromo-3-aminopyridine . In this reaction, one of the bromine atoms, specifically the one at the C2 position, is selectively replaced by a methoxy group.

The selective substitution is achieved by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide (NaOMe) in a suitable solvent like 1,4-dioxane (B91453) at reflux. The C2 position is more activated towards nucleophilic attack than the C6 position, allowing for a regioselective substitution. This process yields the desired bromo-methoxypyridine intermediate, which is essential for subsequent arylation steps. nih.gov

Table 1: Synthesis of 6-bromo-2-methoxy-3-aminopyridine via Nucleophilic Aromatic Substitution nih.gov

| Starting Material | Reagent | Solvent | Condition | Product | Yield |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide (NaOMe) | 1,4-Dioxane | Reflux, 18 h | 6-Bromo-2-methoxy-3-aminopyridine | 98% |

This high-yielding conversion underscores the utility of the SNAr reaction in building complex pyridine structures by leveraging the inherent electronic properties of the heterocyclic ring. The resulting product contains both a methoxy group and a bromine atom, perfectly positioning it for the introduction of the final phenyl substituent.

Regioselective Arylation Approaches in Pyridine Chemistry

Regioselective arylation is a powerful tool for creating carbon-carbon bonds, and palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation in modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents. nih.govwikipedia.org

The general mechanism of the Suzuki reaction involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Palladium(0) complex. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

To complete the synthesis of this compound, the intermediate 6-bromo-2-methoxy-3-aminopyridine (incorrectly named in some literature, the structure corresponds to 5-bromo-2-methoxypyridin-3-amine based on standard nomenclature for the subsequent reaction) can be subjected to a Suzuki cross-coupling reaction with phenylboronic acid . This reaction selectively replaces the bromine atom at the C5 position with a phenyl group. nih.gov The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate (B84403) (K₃PO₄), in a solvent mixture such as 1,4-dioxane and water. nih.gov

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bromo-aminopyridines nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | 5-Aryl-2-methylpyridin-3-amine |

Applying these established conditions to the specific intermediate allows for the efficient and regioselective synthesis of the target molecule, this compound. This final step highlights the modularity of modern synthetic strategies, where different key reactions are combined sequentially to construct complex molecular architectures.

Transformation of the 2-Methoxy Substituent

The 2-methoxy group on the pyridine ring is a key functional handle that can be readily transformed to introduce further molecular diversity.

The O-demethylation of the 2-methoxy group in this compound leads to the formation of the corresponding pyridin-2(1H)-one derivative. This transformation is a critical step in the synthesis of various biologically active compounds. The conversion of a methoxy group to a hydroxyl group can be challenging due to the stability of the methyl ether. chem-station.com However, several reagents are effective for this purpose, with boron tribromide (BBr₃) being a common choice. chem-station.com

The reaction with BBr₃ typically proceeds by the formation of a complex between the strong Lewis acid (BBr₃) and the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-methyl bond. chem-station.com The resulting borate (B1201080) ester is then hydrolyzed to yield the final pyridin-2(1H)-one. Given the high reactivity of BBr₃, these reactions are often initiated at low temperatures, such as -78°C, and then gradually warmed. chem-station.com

The synthesis of 3,5-disubstituted pyridin-2(1H)-ones from 2-methoxypyridine (B126380) precursors has been reported as a strategy to access compounds with potential therapeutic applications. nih.gov This approach highlights the importance of the O-demethylation step in the synthesis of diverse pyridinone libraries.

Table 1: Reagents for O-Demethylation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, -78°C to room temperature | chem-station.comcommonorganicchemistry.com |

| 47% Hydrobromic acid (HBr) | Acetic acid, heat (e.g., 130°C) | chem-station.com |

Functionalization of the 3-Amino Group

The 3-amino group is a primary nucleophilic site on the this compound molecule, making it amenable to a range of functionalization reactions.

Amidation: The 3-amino group can readily undergo amidation reactions with various acylating agents, such as acyl chlorides and carboxylic acids (with coupling agents), to form the corresponding amide derivatives. The reaction of an amine with an acyl chloride is a widely used method for amide bond formation and typically proceeds under basic conditions to neutralize the HCl byproduct. rsc.orgsemanticscholar.org

For instance, the reaction of a 3-aminopyridine (B143674) derivative with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) would yield the corresponding N-(pyridin-3-yl)benzamide. rsc.org

N-Alkylation: The 3-amino group can also be alkylated using alkyl halides. However, the direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. chemrxiv.orgfrontiersin.org To achieve selective mono-alkylation, specific reaction conditions and strategies are often required, such as using a large excess of the primary amine or employing alternative alkylating agents and methodologies. chemrxiv.orggoogle.com One approach to control the extent of alkylation involves the use of N-aminopyridinium salts, which can be alkylated and subsequently depyridylated to yield secondary amines selectively. chemrxiv.orgacs.org

Table 2: Examples of Amidation and N-Alkylation Reactions on Aminopyridine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Amidation | Substituted benzoyl chloride, TEA, DCM, rt | N-(pyridin-3-yl)benzamide | rsc.org |

| N-Alkylation | Alkyl halide, Cs₂CO₃, CH₃CN, 70°C | Secondary aryl-alkyl amine | chemrxiv.orgacs.org |

Diversification and Substitution at the 5-Phenyl Moiety

The 5-phenyl group of this compound provides another avenue for structural modification, primarily through cross-coupling reactions.

To introduce diverse aryl and heteroaryl groups at the 5-position, a common synthetic strategy involves starting with a halogenated precursor, such as 5-bromo-2-methoxypyridin-3-amine. This precursor can then undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, with a wide range of aryl or heteroaryl boronic acids or their esters. nih.govorganic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is tolerant of a wide variety of functional groups. nih.govmit.edu The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov This methodology allows for the synthesis of a vast library of 5-aryl and 5-heteroaryl substituted 2-methoxypyridin-3-amine (B1301888) derivatives. For instance, coupling of a 5-bromopyridine derivative with various (hetero)arylboronic acids can furnish the corresponding biaryl and heterobiaryl products in good to excellent yields. nih.gov

Table 3: Examples of Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand/Base | Product | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | 5-(Furan-3-yl)pyrimidine | illinois.edu |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | 5-(2-Methoxypyridin-3-yl)pyrimidine | illinois.edu |

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂/RuPhos/K₃PO₄ | 4-(Benzothiophen-2-yl)benzonitrile | nih.gov |

The electronic properties of the substituents on the phenyl ring can significantly influence the course and efficiency of derivative formation, particularly in cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, the electronic nature of the substituents on the aryl halide partner can affect the rate-determining oxidative addition step. rsc.org

A Hammett plot analysis, which correlates reaction rates with substituent constants (σ), can provide quantitative insight into these electronic effects. A positive slope (ρ > 0) in a Hammett plot for the reaction of substituted aryl halides indicates that electron-withdrawing groups on the aryl halide accelerate the reaction. rsc.org This is because electron-withdrawing groups make the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. rsc.org

Table 4: Influence of Substituent Electronic Properties on Reactivity

| Reaction | Substituent Type on Aryl Halide | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Electron-withdrawing | Increase | rsc.org |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR analysis of 2-Methoxy-5-phenylpyridin-3-amine, conducted in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. nih.gov

The spectrum shows a singlet at 4.05 ppm, integrating to three protons, which is characteristic of the methoxy (B1213986) (-OCH₃) group. nih.gov A broad singlet at 3.87 ppm, integrating to two protons, corresponds to the amine (-NH₂) group. nih.gov

The aromatic region of the spectrum displays signals for both the pyridine (B92270) and phenyl rings. Two doublets are observed for the pyridine ring protons at 7.82 ppm and 7.13 ppm, each with a coupling constant of J = 2.1 Hz, indicating their positions on the pyridine core. nih.gov The phenyl group protons appear as a multiplet between 7.32 and 7.37 ppm (one proton), a multiplet from 7.42 to 7.46 ppm (two protons), and a multiplet from 7.51 to 7.54 ppm (two protons). nih.gov

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.82 | 1H | d | 2.1 | Pyridine-H |

| 7.51–7.54 | 2H | m | - | Phenyl-H |

| 7.42–7.46 | 2H | m | - | Phenyl-H |

| 7.32–7.37 | 1H | m | - | Phenyl-H |

| 7.13 | 1H | d | 2.1 | Pyridine-H |

| 4.05 | 3H | s | - | -OCH₃ |

| 3.87 | 2H | s | - | -NH₂ |

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, corroborates the structure by identifying all twelve unique carbon atoms. nih.gov The methoxy carbon appears upfield at 53.5 ppm. nih.gov The spectrum displays nine signals in the aromatic region, corresponding to the carbons of the pyridine and phenyl rings. The signals are found at 152.6, 138.5, 133.3, 131.0, 130.7, 128.8, 127.1, 126.8, and 119.2 ppm. nih.gov The specific assignments distinguish between quaternary carbons (C) and protonated carbons (CH). nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.6 | C |

| 138.5 | C |

| 133.3 | CH |

| 131.0 | C |

| 130.7 | C |

| 128.8 | CH |

| 127.1 | CH |

| 126.8 | CH |

| 119.2 | CH |

| 53.5 | CH₃ |

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, COSY) for Connectivity Determination

While specific 2D NMR data for this compound is not detailed in the provided source, the application of techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) is standard for confirming structural assignments.

A COSY experiment would be expected to show correlations between the coupled protons on the pyridine ring (at 7.82 and 7.13 ppm) and among the protons of the phenyl ring (7.32-7.54 ppm), confirming their neighborly relationships.

An HMBC experiment provides correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

A cross-peak between the methoxy protons (4.05 ppm) and the carbon to which it is attached (C-2, ~152.6 ppm).

Correlations between the pyridine ring protons and adjacent ring carbons.

Correlations between the phenyl ring protons and their neighboring carbons, as well as the pyridine carbon to which the phenyl group is attached.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HMRS) for Accurate Mass Determination

High-Resolution Mass Spectrometry using Electrospray Ionization (ESI-HMRS) provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). For this compound, the experimentally determined mass was found to be 201.1030. nih.gov This value is in excellent agreement with the calculated mass of 201.1022 for the molecular formula C₁₂H₁₃N₂O⁺, thus confirming the elemental composition of the compound. nih.gov

| Technique | Value Type | Value |

|---|---|---|

| ESI-HMRS | Calculated [M+H]⁺ | 201.1022 |

| Found [M+H]⁺ | 201.1030 |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

While specific EI-MS data was not provided in the primary reference, the fragmentation pattern for this compound under electron ionization can be predicted based on the fragmentation of similar aromatic amines and ethers. The molecular ion (M⁺) peak would be expected at m/z 200.

Characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy aromatic compounds, leading to a significant fragment ion at m/z 185.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group could result in the loss of a neutral formaldehyde molecule, producing an ion at m/z 170.

Cleavage of the amine group: Fragmentation could involve the loss of •NH₂ to give an ion at m/z 184.

Ring Fragmentation: The stable aromatic rings may undergo complex fragmentation, but the phenyl (m/z 77) and pyridinyl fragments would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the structural elucidation of molecules. By analyzing the vibrations of molecular bonds, techniques like Infrared (IR) spectroscopy provide a fingerprint of the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the distinct bonds present.

For primary amines, characteristic N-H stretching vibrations are observed in the region of 3500-3300 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com Specifically, primary amines typically exhibit two bands: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency. libretexts.org The presence of an amine group is further confirmed by N-H bending vibrations, which typically appear in the 1650-1580 cm⁻¹ region for primary amines. orgchemboulder.com

The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, the methoxy group (-OCH₃) would show characteristic C-H stretching vibrations. The aromatic nature of the phenyl and pyridine rings is evidenced by C-H stretching absorptions above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

A summary of expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500-3300 |

| Primary Amine (N-H) | Bend (Scissoring) | 1650-1580 |

| Aromatic C-N | Stretch | 1335-1250 |

| Methoxy (C-O) | Stretch | ~1250 |

| Aromatic C=C | Ring Stretch | 1600-1450 |

| Aromatic C-H | Stretch | >3000 |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of synthetic compounds from reaction mixtures. The choice of method depends on the properties of the target compound and the impurities present.

Column Chromatography Utilizing Silica (B1680970) Gel

Column chromatography using silica gel is a standard and widely used method for the purification of organic compounds. rsc.org Silica gel, a form of silicon dioxide, is a polar stationary phase that separates compounds based on their polarity.

For the purification of amine-containing compounds like this compound, challenges can arise due to the basic nature of the amine group interacting strongly with the acidic silanol (B1196071) groups on the silica surface. biotage.com This can lead to poor separation and tailing of the compound's band on the column. To mitigate this, a common strategy is to add a small amount of a competing base, such as triethylamine (B128534) (Et₃N) or ammonia (B1221849), to the eluent. rsc.orgbiotage.com This additive neutralizes the acidic sites on the silica, allowing the amine compound to elute more symmetrically.

A typical solvent system for the purification of moderately polar compounds like this amine would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or pentane. rsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for purifying compounds. lcms.cz It operates on the same principles as column chromatography but uses a high-pressure pump to pass the mobile phase through a column packed with smaller stationary phase particles, leading to much higher separation efficiency.

For the purification of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. To ensure good peak shape for the basic amine, a modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the amine, or a buffer is used to control the pH.

The use of preparative HPLC can be particularly advantageous for separating the target compound from closely related impurities that are difficult to resolve by standard column chromatography. lcms.cz The fractions are collected as they elute from the column, and the purity of these fractions is typically re-analyzed by analytical HPLC.

Computational Chemistry and Mechanistic Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a biological target, typically a protein or nucleic acid receptor.

A molecular docking simulation of 2-Methoxy-5-phenylpyridin-3-amine would require a three-dimensional structure of a target protein. The simulation would then explore various possible binding poses of the compound within the protein's active or allosteric site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and specific amino acid residues of the protein. mdpi.com

Successful docking studies on other aminopyridine derivatives have provided crucial information for designing potent and selective enzyme inhibitors. nih.gov For example, docking analyses have helped to identify key amino acid residues in target enzymes that are crucial for ligand binding. bldpharm.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Amino Acid Residue | Type of Interaction | Distance (Å) |

|---|---|---|

| Asp189 | Hydrogen Bond (from NH₂) | Value |

| Phe120 | Pi-Stacking (with phenyl ring) | Value |

| Tyr99 | Hydrogen Bond (to N of pyridine) | Value |

Note: The residues and interaction types are illustrative and depend entirely on the specific protein target, which has not been identified for this compound in the available literature.

Biological and Material Science Applications of 2 Methoxy 5 Phenylpyridin 3 Amine and Its Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of 2-Methoxy-5-phenylpyridin-3-amine have demonstrated notable potential as enzyme inhibitors, a critical area of focus in drug discovery and development.

Kinase Inhibition Profiles (e.g., MPS1, Aurora Kinases)

Aurora kinases are crucial for cell division, and their over-expression is linked to various cancers, making them an attractive target for anticancer therapies. nih.gov Small molecule inhibitors targeting Aurora kinases have shown promise in preclinical studies. nih.govnih.gov For instance, the inhibitor PHA-680632 has demonstrated significant tumor growth inhibition in animal models by targeting Aurora kinases. nih.gov While direct studies on this compound's effect on Monopolar Spindle 1 (MPS1) kinase were not prominent, the focus on mitotic kinases like Aurora suggests a potential avenue for future research into related pyridine (B92270) derivatives. The inhibition of these kinases often leads to mitotic arrest and apoptosis in cancer cells, highlighting the therapeutic potential of such compounds. nih.gov

Fragment-Based Drug Design (FBDD) Approaches in Enzyme Inhibitor Discovery

Fragment-Based Drug Design (FBDD) is a powerful method for identifying novel enzyme inhibitors. nih.gov This approach starts with small, low-complexity molecules, or "fragments," which are then optimized to create more potent inhibitors. nih.gov FBDD is a highly interdisciplinary field, requiring collaboration between crystallographers, biologists, and chemists to progress from fragment screening to lead optimization. nih.gov This methodology has been successfully applied to discover inhibitors for a variety of enzymes and is increasingly adopted in both academic and industrial research. nih.gov The core structure of this compound could serve as a valuable fragment in FBDD campaigns targeting various enzymes.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases like Alzheimer's and cancer. nih.govfrontiersin.org Consequently, GSK-3β is a significant therapeutic target. mdpi.com

A potent and selective inhibitor, GSK-3β inhibitor 3, has an IC50 of 6.6 μM and has shown efficacy in acute promyelocytic leukemia research. medchemexpress.com This inhibitor demonstrates dose-dependent growth inhibition of leukemia cells and induces apoptosis. medchemexpress.com Studies on thieno[3,2-c]pyrazol-3-amine derivatives have also identified potent GSK-3β inhibitors, with one derivative showing an IC50 of 3.1 nM. nih.gov These findings underscore the potential of developing derivatives of compounds like this compound as GSK-3β inhibitors for various therapeutic applications. nih.gov

Antimicrobial and Antiproliferative Activity Assessments

The applications of this compound derivatives extend to combating microbial infections and cancer cell proliferation.

In Vitro Cytotoxicity against Cancer Cell Lines

Several studies have highlighted the anticancer potential of pyridine derivatives. For example, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their cytotoxic effects against HeLa, HepG2, and PANC-1 cancer cell lines. researchgate.net One derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was particularly effective against HeLa and PANC-1 cells, with IC50 values of 2.8µM and 1.8µM, respectively. researchgate.net

Similarly, N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity against human colon cancer cells (HCT-116). nih.gov Another study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas found that one compound exhibited significant activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 ± 0.2 and 2.71 ± 0.16 µM, respectively. nih.gov These results demonstrate the broad potential of pyridine-based compounds as anticancer agents. mdpi.comresearchgate.net

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | 2.8 | researchgate.net |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | 1.8 | researchgate.net |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative (5l) | A549 | 3.22 ± 0.2 | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative (5l) | HCT-116 | 2.71 ± 0.16 | nih.gov |

Biofilm Inhibition against Bacterial Strains (e.g., E. coli)

Bacterial biofilms are a significant challenge in clinical and industrial settings due to their resistance to conventional treatments. nih.govmdpi.com Research into new anti-biofilm agents is therefore crucial. nih.gov Copper and zinc complexes of bis(biphenyl acetate) bipyridine have shown significant potential in inhibiting and eradicating E. coli biofilms. mdpi.com One complex demonstrated up to 95% inhibition of biofilm formation and 95% eradication of preformed biofilms. mdpi.com The mechanism of action involves damaging the bacterial membrane. mdpi.com

While direct studies on this compound are not specified, the success of other complex molecules in combating biofilms suggests that derivatives of this compound could be designed to have similar or enhanced anti-biofilm properties.

Receptor Ligand Modulatory Activities

Adenosine (B11128) Receptor Binding and Functional Profiles

Derivatives of 2-aminopyridine (B139424), the parent class of this compound, are recognized as important scaffolds in drug discovery for creating pharmacophores that act on various biological targets. rsc.org Within this context, specific derivatives have been explored for their interaction with adenosine receptors (ARs), which are G protein-coupled receptors divided into A₁, A₂ₐ, A₂ₒ, and A₃ subtypes. nih.govnih.gov These receptors are key therapeutic targets for a range of conditions affecting the cardiovascular, neurological, and immune systems. mdpi.com

The structural framework of 2-aminopyridine is versatile, allowing for synthetic modifications that influence binding affinity and selectivity for different adenosine receptor subtypes. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various heterocyclic compounds, including pyrazolo[3,4-b]pyridines and other related structures, have shown that substitutions on the pyridine and associated rings can result in potent and selective antagonists. nih.govacs.org For instance, modifications can enhance interactions with key residues in the orthosteric binding pocket of the receptor, such as forming hydrogen bonds or π-π stacking, which are characteristic for adenosine receptor antagonists. mdpi.com The affinity, often measured as the inhibition constant (Kᵢ), can vary significantly with minor structural changes, leading to compounds with high selectivity for one receptor subtype over others. mdpi.comacs.org

Table 1: Representative Adenosine Receptor Binding Affinities of Selected Pyridine-Based Derivatives

| Compound Series | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity Profile |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine Derivatives | A₁ | 10 - 50 | Selective for A₁ |

| 2-Aryl-9-H-6-morpholinopurines | A₁/A₃ | 5.28 - 8.23 (pKᵢ) | Dual A₁/A₃ antagonists |

| 7-Amino-pyrazolo[3,4-d]pyridazines | A₁/A₃ | ~10-fold reduction for A₁ mutant | A₁/A₃ Antagonist |

| 2-Aminopyridine Derivatives | A₂ₐ | 0.048 | Highly selective for A₂ₐ |

This table is illustrative and compiles representative data from studies on various pyridine-related scaffolds to show the range of activities achievable. nih.govnih.govmdpi.com

Applications in Advanced Materials

Potential as Chiral Dopants for Liquid Crystal Technologies

Chiral derivatives related to this compound are promising candidates for use as chiral dopants in liquid crystal (LC) technologies. When a small amount of a chiral dopant is added to an achiral nematic liquid crystal host, it can induce a macroscopic helical structure, known as a cholesteric or chiral nematic phase. mdpi.com The ability of a dopant to induce this twist is quantified by its helical twisting power (HTP), a critical parameter for technological applications. rsc.orgresearchgate.net

The HTP is highly dependent on the molecular structure of the dopant, including its shape and the nature of its interactions with the surrounding liquid crystal molecules. mdpi.comrsc.org Planar chiral molecules, such as certain azobenzenophane derivatives, have demonstrated high HTP values (often >80 μm⁻¹), enabling them to induce a helical structure at very low concentrations. rsc.org The introduction of specific structural elements, like ordered segments or flexible chains, can effectively enhance the dopant's twisting ability. rsc.org Theoretical models and simulations are used to predict the HTP of a chiral material by calculating the chemical potential difference between a dopant and its enantiomer within a twisted nematic environment. rsc.orgresearchgate.net The development of dopants with high HTP is crucial for applications in reflective displays, optical sensors, and tunable photonic devices.

Table 2: Helical Twisting Power (HTP) of Representative Chiral Dopants

| Dopant Type | Host Liquid Crystal | HTP (β or M) | Reference Finding |

|---|---|---|---|

| Planar Chiral Azobenzenophane Derivatives | Nematic LC | > 80 µm⁻¹ | Possess high HTP values, effective at low concentrations. rsc.org |

| Binaphthyl-diimine-based Dopants | 5CB | Up to 375 µm⁻¹ | HTP is highly sensitive to the dihedral binaphthyl angle. researchgate.net |

| Generic Chiral LC | Nematic LC | ~50 µm⁻¹ | Typical value for a standard chiral liquid crystal. researchgate.net |

| Rod-like Gold Nanoparticles (decorated) | Nematic LC | Significantly High | Anisometry of the particle is a key factor for high HTP. mdpi.com |

This table presents data for different classes of chiral dopants to illustrate the range of HTP values and influencing factors.

Role as a Synthetic Intermediate in Fine Chemical Synthesis

Precursor in Complex Pharmaceutical Synthesis (e.g., Malaridine intermediates)

The 2-aminopyridine scaffold, from which this compound is derived, is a fundamental building block in organic synthesis and medicinal chemistry. rsc.orgnih.govresearchgate.net A key application of related structures is in the synthesis of intermediates for complex pharmaceutical compounds, such as the antimalarial agent Malaridine. google.com

The synthesis of the crucial intermediate, 2-methoxy-5-aminopyridine, starts from 2-aminopyridine. google.com A traditional synthetic route involves nitration, hydrolysis, chlorination, methoxylation, and finally a reduction step to yield the desired product. google.com Innovations in this process aim to improve efficiency and environmental friendliness, for example, by using catalytic hydrogenation (e.g., with 10% Pd/C) for the reduction step, which significantly reduces waste compared to methods like iron powder reduction. google.com The synthesis of other antimalarial compounds, such as primaquine (B1584692) derivatives, also relies on multi-step sequences starting from functionalized aniline (B41778) or pyridine precursors, highlighting the importance of these core structures in building complex bioactive molecules. nih.gov The versatility of the 2-aminopyridine unit allows for its incorporation into a wide array of heterocyclic systems with diverse pharmacological activities. google.com

Q & A

Q. Q1: What are the key physicochemical properties of 2-Methoxy-5-phenylpyridin-3-amine, and how can they be experimentally validated?

Answer: The molecular formula (C₆H₈N₂O), molar mass (124.14 g/mol), and melting point (29–31°C) are critical for identification . Validation methods include:

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) using electrospray ionization (ESI), as demonstrated for structurally similar pyridine derivatives .

- Differential Scanning Calorimetry (DSC): Determine precise melting points and thermal stability.

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (referenced to DMSO-d₆) to verify substituent positions and aromatic proton environments .

Synthetic Route Optimization

Q. Q2: What methodologies are recommended for synthesizing this compound, and how can reaction yields be improved?

Answer: Synthesis strategies include:

- Condensation Reactions: Adapt protocols from analogous pyridin-3-amine derivatives, such as Schiff base formation using aldehydes and hydrazine derivatives in ethanol with catalytic acetic acid .

- Cross-Coupling Reactions: Apply Suzuki-Miyaura coupling (e.g., with arylboronic acids) to introduce the phenyl group, using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) in 1,4-dioxane/water at 85–95°C .

- Yield Optimization: Monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde). Purify via column chromatography using dichloromethane/methanol gradients .

Analytical Contradictions in Spectral Data

Q. Q3: How should researchers address discrepancies in reported NMR or FTIR data for this compound?

Answer: Contradictions may arise from solvent effects or impurities. Mitigation strategies:

- Standardize Conditions: Record spectra in deuterated DMSO (DMSO-d₆) with internal referencing (δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) .

- High-Field NMR: Use ≥400 MHz instruments to resolve overlapping peaks in aromatic regions.

- FTIR Calibration: Validate functional groups (e.g., NH₂ at ~3198 cm⁻¹, C-O-C at ~1261 cm⁻¹) against pure samples .

Safety and Handling Protocols

Q. Q4: What safety precautions are advised for handling this compound, given limited toxicity data?

Answer: Due to incomplete toxicological profiling :

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact.

- Waste Disposal: Segregate waste and consult certified biohazard disposal services .

- Emergency Protocols: For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Functionalization Strategies

Q. Q5: What advanced methods enable functionalization of this compound for pharmacological studies?

Answer: Targeted modifications include:

- Electrophilic Substitution: Introduce halogens (e.g., bromine) at the pyridine ring’s para-position using NBS (N-bromosuccinimide) under radical conditions .

- Protection/Deprotection: Protect the amine group with tert-butoxycarbonyl (Boc) before coupling reactions, then deprotect with trifluoroacetic acid .

- Heterocycle Fusion: Synthesize triazolo-pyridine hybrids via oxidative cyclization with NaOCl·5H₂O in ethanol .

Computational Modeling for Reactivity Prediction

Q. Q6: How can computational tools predict the reactivity of this compound in catalytic systems?

Answer: Use:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., in 1,4-dioxane/water mixtures) .

- Docking Studies: Model interactions with biological targets (e.g., COX-2 enzymes) to guide structural optimization .

Addressing Synthetic Byproducts

Q. Q7: How can researchers identify and mitigate byproducts during the synthesis of this compound?

Answer:

- LC-MS Analysis: Detect low-abundance byproducts (e.g., dimerized species) using reverse-phase C18 columns .

- Reaction Monitoring: Employ in-situ FTIR to track intermediate formation and adjust reaction times .

- Byproduct Recycling: Isolate unreacted starting materials via fractional crystallization and reuse in subsequent batches .

Stability Under Storage Conditions

Q. Q8: What storage conditions maximize the stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.